molecular formula C22H24BrN3O2S B11319047 5-(4-bromophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(4-bromophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11319047
M. Wt: 474.4 g/mol
InChI Key: HVPCEGPDCUDRGM-UHFFFAOYSA-N
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Description

5-(4-bromophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of aromatic, heterocyclic, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a halogenation reaction using bromine or a brominating agent.

    Attachment of the piperidine and thiophene moieties: These groups can be introduced through nucleophilic substitution reactions, often using piperidine and thiophene derivatives as starting materials.

    Formation of the amide bond: This is typically achieved through a condensation reaction between a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and piperidine moieties.

    Reduction: Reduction reactions can occur at the oxazole ring or the bromophenyl group.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones from the thiophene moiety.

    Reduction: Reduced forms of the oxazole ring or dehalogenated products.

    Substitution: New compounds with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity Studies: Researchers can study the biological activity of this compound and its derivatives, including their interactions with biological targets.

Medicine

    Drug Development: The compound may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, it may interact with proteins or enzymes, modulating their activity through binding interactions. The molecular targets could include receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide
  • 5-(4-fluorophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide

Uniqueness

The presence of the bromine atom in 5-(4-bromophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide can significantly influence its reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can lead to variations in binding affinity and selectivity for biological targets.

Properties

Molecular Formula

C22H24BrN3O2S

Molecular Weight

474.4 g/mol

IUPAC Name

5-(4-bromophenyl)-N-[2-(4-methylpiperidin-1-yl)-2-thiophen-2-ylethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H24BrN3O2S/c1-15-8-10-26(11-9-15)19(21-3-2-12-29-21)14-24-22(27)18-13-20(28-25-18)16-4-6-17(23)7-5-16/h2-7,12-13,15,19H,8-11,14H2,1H3,(H,24,27)

InChI Key

HVPCEGPDCUDRGM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br)C4=CC=CS4

Origin of Product

United States

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